bis(2-fluorophenyl)methanone
Description
Bis(2-fluorophenyl)methanone (CAS: 342-23-4, molecular formula: C₁₃H₈F₂O) is a fluorinated aromatic ketone characterized by two 2-fluorophenyl groups attached to a central carbonyl group. It is synthesized via iterative nucleophilic alkylation or Friedel-Crafts acylation reactions, yielding a colorless crystalline solid with a melting point of 46–47°C . The compound exhibits an Rf value of 0.4 (petroleum ether/ethyl acetate 50:1) during chromatographic purification and is structurally confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . The electron-withdrawing fluorine substituents at the ortho positions influence its electronic properties, solubility, and reactivity, making it distinct from non-fluorinated analogs.
Properties
IUPAC Name |
bis(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHXHLGYBJDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187787 | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342-23-4 | |
| Record name | Bis(2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-difluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Organic Synthesis
Overview : Bis(2-fluorophenyl)methanone is widely used as an intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals.
- Pharmaceuticals : The compound serves as a precursor for synthesizing biologically active molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents.
- Agrochemicals : It is utilized in the formulation of pesticides and herbicides, where its stability and reactivity are beneficial.
Synthesis Methods :
- Traditional organic reactions
- Microwave-assisted synthesis
Material Science
Overview : The compound plays a significant role in the development of high-performance materials due to its stability and unique chemical properties.
- Polymers : this compound is used as a starting material for synthesizing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
- Coatings : Its properties make it suitable for applications in coatings that require durability and resistance to harsh environments.
Biological Studies
Overview : In biochemical research, this compound is employed to explore enzyme mechanisms and as a probe in various assays.
- Enzyme Interactions : The presence of fluorine enhances the electrophilicity of the compound, potentially facilitating interactions with biological macromolecules such as enzymes and proteins. This property is crucial for studying enzyme kinetics and mechanisms.
- Biochemical Assays : It serves as a useful tool in assays aimed at understanding biological processes at the molecular level.
Medicinal Chemistry
Overview : Researchers leverage this compound in drug discovery, particularly in oncology and neurology.
- Drug Development : The compound's structure allows for the design of novel compounds that target specific biological pathways. For instance, derivatives of this compound have shown promise in inhibiting tyrosinase, an enzyme linked to melanin production, which can be relevant in skin-related therapies .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Properties |
|---|---|---|
| Organic Synthesis | Pharmaceuticals, Agrochemicals | Reactivity, Stability |
| Material Science | High-performance polymers, Coatings | Thermal stability, Chemical resistance |
| Biological Studies | Enzyme mechanism studies, Biochemical assays | Electrophilicity |
| Medicinal Chemistry | Drug development (oncology, neurology) | Target specificity |
Case Studies
-
Pharmaceutical Applications :
In a study focusing on new drug candidates derived from this compound, researchers synthesized various analogs with enhanced potency against specific cancer cell lines. The modifications included varying substituents on the phenyl rings to optimize binding affinity to target proteins. -
Material Science Innovations :
A recent investigation into fluorinated polymers derived from this compound demonstrated improved mechanical properties and chemical resistance compared to traditional polymers. These findings support the use of such materials in demanding industrial applications. -
Biological Insights :
Research exploring the interactions of this compound with tyrosinase revealed that certain derivatives exhibited significantly lower IC50 values than established inhibitors like kojic acid. This highlights its potential as a lead compound in developing skin-lightening agents .
Mechanism of Action
The mechanism by which 2,2’-Difluorobenzophenone exerts its effects involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. It can act as an electrophile in substitution reactions and as a substrate in oxidation-reduction processes. The compound’s unique structure allows it to interact with enzymes and proteins, making it useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare bis(2-fluorophenyl)methanone with structurally related compounds, focusing on substituent effects, thermal stability, and applications:
Key Comparisons:
- Substituent Effects: this compound’s low melting point (46–47°C) contrasts sharply with bis(2-methoxyphenyl)methanone (113–114°C), highlighting the weaker intermolecular forces (e.g., lack of H-bonding) in fluorinated analogs . Di-o-tolylmethanone (88–90°C) demonstrates that methyl groups introduce steric hindrance, reducing packing efficiency compared to fluorine .
- Thermal Stability: Carbazole-dendronized derivatives (CDE1 and CDE2) exhibit exceptional thermal stability (Td > 470°C, Tg > 280°C) due to rigid dendritic architectures and π-π stacking, unlike this compound, which lacks such structural reinforcement .
- Fluorination Position: In 2,3'- and 3,4'-difluorobenzophenones, fluorine placement alters electronic distribution and solubility. For example, meta-fluorine in 2,3'-difluorobenzophenone may enhance dipole moments compared to this compound .
- Applications: this compound serves as a precursor in pharmaceutical and materials science (e.g., OLEDs), whereas carbazole-dendronized derivatives are tailored for optoelectronics due to their delayed fluorescence .
Research Findings and Implications
- Synthetic Utility: this compound’s synthesis is scalable via methods in and , but its thermal limitations restrict high-temperature applications .
- Biological Activity: Unlike thiophene- or benzofuran-containing methanones (), this compound lacks reported antimicrobial or antibiofilm activity, suggesting fluorine’s role may be more structural than bioactive .
- Material Science : The compound’s solubility and low melting point make it suitable for solution-processed organic electronics, though it is outperformed by dendronized derivatives in thermal resilience .
Biological Activity
Bis(2-fluorophenyl)methanone, a compound with the chemical formula C13H10F2O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with a suitable nucleophile. Various synthetic routes have been explored to optimize yield and purity, including methods utilizing different solvents and catalysts. For instance, the use of Lewis acids has been reported to enhance reaction efficiency.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of several human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
2. Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) for selected bacteria are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.50 |
These findings suggest that the compound could be developed as an antibacterial agent, particularly against resistant strains .
3. Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural characteristics. Variations in substituents on the phenyl rings can significantly affect potency and selectivity:
- Electron-withdrawing groups enhance activity against cancer cells.
- Modifications that increase lipophilicity often improve membrane permeability but may reduce selectivity.
A systematic study on derivatives revealed that compounds with fluorine substitutions at specific positions exhibited higher affinity for target proteins involved in cancer proliferation pathways .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on RKO and HeLa cell lines. The results indicated substantial inhibition of cell viability at concentrations as low as 60 µM, with morphological changes consistent with apoptosis observed under microscopy after treatment .
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
